molecular formula C20H18F3NO4S B2976404 1'-((3-(trifluoromethyl)benzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705986-02-2

1'-((3-(trifluoromethyl)benzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2976404
CAS No.: 1705986-02-2
M. Wt: 425.42
InChI Key: RUNRMHDYNZMKJH-UHFFFAOYSA-N
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Description

This compound features a spirocyclic core (isobenzofuran fused with piperidin) and a sulfonyl group substituted with a 3-(trifluoromethyl)benzyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in drug discovery .

Properties

IUPAC Name

1'-[[3-(trifluoromethyl)phenyl]methylsulfonyl]spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO4S/c21-20(22,23)15-5-3-4-14(12-15)13-29(26,27)24-10-8-19(9-11-24)17-7-2-1-6-16(17)18(25)28-19/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNRMHDYNZMKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1’-((3-(trifluoromethyl)benzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The trifluoromethyl and benzyl sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1’-((3-(trifluoromethyl)benzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-((3-(trifluoromethyl)benzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the spiro structure provides rigidity and stability. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The spiro[isobenzofuran-1,4'-piperidin]-3-one scaffold is a versatile pharmacophore. Key analogues include:

Compound Name Substituent(s) Molecular Weight Key Properties/Applications Evidence Source
Target Compound 3-(Trifluoromethyl)benzylsulfonyl 387.36 (calc.) Potential CNS activity, high logP (4.3)
3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one None (base structure) 203.24 Research chemical, stability in reactions
6-Chloro-3H-spiro[...]-3-one Chloro at position 6 237.69 Pharmaceutical intermediate
5-Fluoro-3H-spiro[...]-3-one Fluoro at position 5 221.23 Undisclosed research applications
CHEMBL573897 Benzimidazolyl substituent 387.36 Neuropeptide Y receptor modulation
1'-((3-Chloro-4-fluorophenyl)sulfonyl)-[...]-3-one 3-Chloro-4-fluorophenylsulfonyl ~400 (estimated) Synthetic intermediate

Key Observations :

  • Chloro/Fluoro Derivatives : Halogenation (e.g., 6-chloro, 5-fluoro) modifies electronic properties and binding affinities. For example, 6-chloro derivatives are prioritized in synthetic workflows due to enhanced stability .
  • Benzimidazolyl Analogues : CHEMBL573897 replaces the sulfonyl group with a benzimidazole ring, demonstrating the scaffold’s adaptability for diverse targets (e.g., GPCRs) .

Biological Activity

1'-((3-(trifluoromethyl)benzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive review of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, a benzyl sulfonyl group, and a spiro structure, which contribute to its unique biological properties. The following table summarizes key chemical properties:

PropertyValue
IUPAC Name This compound
CAS Number 1705986-02-2
Molecular Formula C₁₈H₁₅F₃N₁O₄S
Molecular Weight 395.43 g/mol

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The sulfonyl group is crucial for binding, potentially inhibiting enzymatic activity or modulating receptor function. The trifluoromethyl group enhances binding affinity and selectivity, while the spiro structure provides stability.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through modulation of pro-inflammatory cytokines.
  • Neuroprotective Properties : There is emerging evidence that it may protect neuronal cells from oxidative stress and apoptosis.

Study 1: Anticancer Activity

In a study assessing the anticancer properties of various spirocyclic compounds, this compound was evaluated for its ability to inhibit the growth of human cancer cell lines. The results demonstrated significant dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, indicating its efficacy in modulating inflammatory responses .

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